molecular formula C20H15N3OS2 B11093939 N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B11093939
M. Wt: 377.5 g/mol
InChI Key: BRAOBVRBGCQXCO-UHFFFAOYSA-N
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Description

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiadiazole ring fused with a thiophene ring, and it is known for its stability and reactivity under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 5-(diphenylmethyl)-1,3,4-thiadiazole-2-amine with thiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a thiadiazole and thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15N3OS2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3OS2/c24-18(16-12-7-13-25-16)21-20-23-22-19(26-20)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24)

InChI Key

BRAOBVRBGCQXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=CS4

Origin of Product

United States

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